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Introduction
Baliforsen (also known as ISIS 598769) is an antisense oligonucleotide (ASO) designed to

investigate the pathogenesis of Myotonic Dystrophy Type 1 (DM1). DM1 is a genetic disorder

caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region of the

Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting mutant DMPK messenger

RNA (mRNA) contains an expanded CUG repeat, which accumulates in the nucleus, forming

ribonuclear foci. These toxic RNA foci sequester essential RNA-binding proteins, most notably

Muscleblind-like 1 (MBNL1), leading to the dysregulation of alternative splicing of numerous

downstream genes. This widespread spliceopathy is a key driver of the multisystemic

symptoms observed in DM1.

Baliforsen is engineered to specifically target and promote the RNase H-mediated degradation

of the toxic DMPK mRNA. By reducing the levels of the mutant transcript, Baliforsen aims to

prevent the sequestration of MBNL1, thereby restoring normal splicing patterns and mitigating

the downstream pathological effects of the genetic mutation. These application notes provide a

summary of the key findings from clinical investigations of Baliforsen and detailed protocols for

its use in a research setting.
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The following tables summarize the quantitative data from the Phase 1/2a clinical trial of

Baliforsen in adult patients with DM1 (NCT02312011).[1]

Table 1: Study Design and Participant Demographics
Parameter Description

Study Phase 1/2a

Design
Randomized, Placebo-Controlled, Dose-

Escalation

Number of Participants 49 enrolled, 48 dosed

Age Range 20-55 years

Diagnosis Myotonic Dystrophy Type 1

Dosing Regimen
8 subcutaneous injections over 6 weeks (Days

1, 3, 5, 8, 15, 22, 29, and 36)

Source: Thornton et al., The Lancet Neurology, 2023[1]

Table 2: Dose Escalation Cohorts
Cohort Treatment Number of Participants

1 Baliforsen 100 mg 7 (6 dosed)

2 Baliforsen 200 mg 6

3 Baliforsen 300 mg 6

4 Baliforsen 400 mg 10

5 Baliforsen 600 mg 10

6 Placebo 10

Source: Thornton et al., The Lancet Neurology, 2023[1]
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Table 3: Summary of Common Treatment-Emergent
Adverse Events

Adverse Event Baliforsen (n=38) Placebo (n=10)

Any Adverse Event 36 (95%) 9 (90%)

Injection Site Reactions 31 (82%) 1 (10%)

Headache 10 (26%) 4 (40%)

Contusion 7 (18%) 1 (10%)

Nausea 6 (16%) 2 (20%)

Most adverse events were mild in severity. One participant in the 600 mg cohort experienced

transient thrombocytopenia that was considered potentially treatment-related.[1]

Table 4: Baliforsen Concentration in Tibialis Anterior
Muscle (Day 50)

Dose Cohort Mean Concentration (µg/g)
Maximum Concentration
(µg/g)

600 mg 3.11 7.7

Skeletal muscle drug concentrations were below the levels predicted to be necessary for

substantial target reduction.[1][2]

Table 5: Effect of Baliforsen on Splicing Index
A post hoc analysis of a composite splicing index of abnormal transcripts in muscle biopsies

showed no significant treatment effect of Baliforsen compared to placebo.[2] While two

patients in the highest dose group showed an improvement in the splicing index, this was not a

consistent finding across the cohort.
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Myotonic Dystrophy Type 1 Pathogenesis
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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